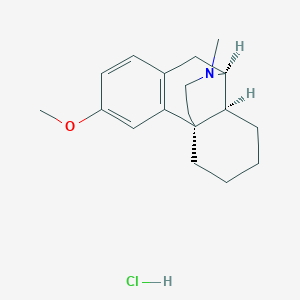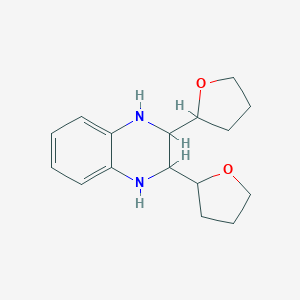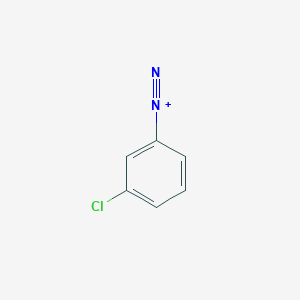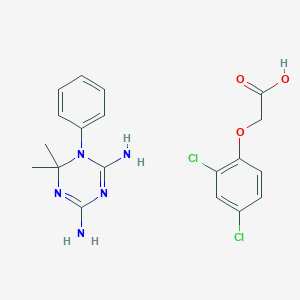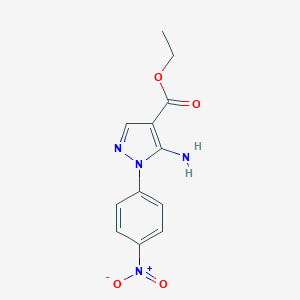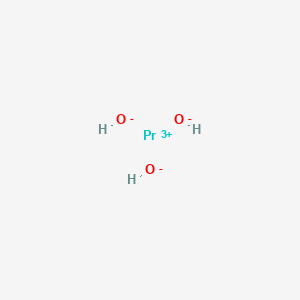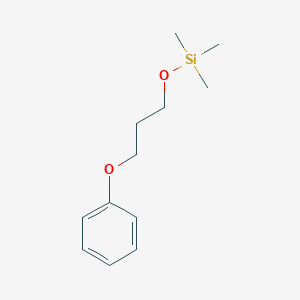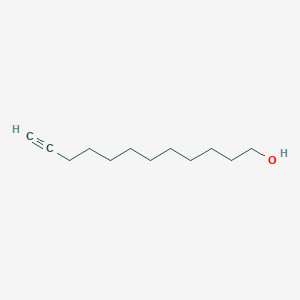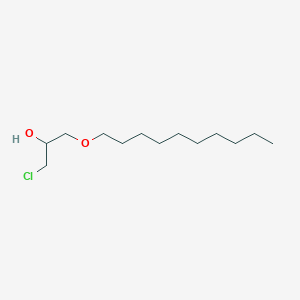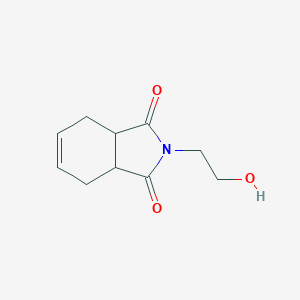
3,5-Hexadien-2-one, 3-methyl-6-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,5-Hexadien-2-one, 3-methyl-6-phenyl- is an organic compound with the molecular formula C13H14O. It is a yellow liquid with a distinctive aromatic odor. This compound is soluble in organic solvents such as ethanol and dimethylformamide .
Méthodes De Préparation
The preparation of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be achieved through various synthetic routes. One common method involves the synthesis of precursor compounds under appropriate reaction conditions, followed by an amidation reaction in an amide solvent to convert the precursor into the target compound . Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
3,5-Hexadien-2-one, 3-methyl-6-phenyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the phenyl group.
Applications De Recherche Scientifique
3,5-Hexadien-2-one, 3-methyl-6-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- involves its interaction with molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to various biological effects, depending on the specific molecular targets involved .
Comparaison Avec Des Composés Similaires
3,5-Hexadien-2-one, 3-methyl-6-phenyl- can be compared with similar compounds such as:
6-Phenyl-3,5-hexadien-2-one: This compound has a similar structure but lacks the methyl group at the 3-position.
3,5-Heptadien-2-one, 6-methyl-: This compound has an additional carbon in the chain, making it a heptadienone instead of a hexadienone
The uniqueness of 3,5-Hexadien-2-one, 3-methyl-6-phenyl- lies in its specific substitution pattern, which influences its reactivity and applications.
Propriétés
Numéro CAS |
19520-38-8 |
|---|---|
Formule moléculaire |
C13H14O |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
(3E,5E)-3-methyl-6-phenylhexa-3,5-dien-2-one |
InChI |
InChI=1S/C13H14O/c1-11(12(2)14)7-6-10-13-8-4-3-5-9-13/h3-10H,1-2H3/b10-6+,11-7+ |
Clé InChI |
CGIJXXFGNLODHX-JMQWPVDRSA-N |
SMILES |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
SMILES isomérique |
C/C(=C\C=C\C1=CC=CC=C1)/C(=O)C |
SMILES canonique |
CC(=CC=CC1=CC=CC=C1)C(=O)C |
| 19520-38-8 | |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


